REACTION_CXSMILES
|
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17].[NH2:21][CH2:22][CH2:23][NH:24][CH2:25][CH2:26][NH:27][CH2:28][CH2:29][NH:30][CH2:31][CH2:32][NH2:33].O>>[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:17])[CH3:18].[NH2:33][CH2:32][CH2:31][NH:30][CH2:29][CH2:28][NH:27][CH2:26][CH2:25][NH:24][CH2:23][CH2:22][NH2:21].[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:17])[CH3:18].[NH2:33][CH2:32][CH2:31][NH:30][CH2:29][CH2:28][NH:27][CH2:26][CH2:25][NH:24][CH2:23][CH2:22][NH2:21] |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC(C)C)(=O)O
|
Name
|
|
Quantity
|
189 g
|
Type
|
reactant
|
Smiles
|
NCCNCCNCCNCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCNCCNCCNCCN
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC(C)C)(=O)O
|
Name
|
|
Quantity
|
3.125 mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC(C)C)(=O)O
|
Name
|
|
Quantity
|
3 mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC(C)C)(=O)O
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
NCCNCCNCCNCCN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser, a stirring bar
|
Type
|
CUSTOM
|
Details
|
a nitrogen bubbler in order to obtain a level sufficient
|
Type
|
TEMPERATURE
|
Details
|
heat transfer
|
Type
|
ADDITION
|
Details
|
with mixing
|
Type
|
ADDITION
|
Details
|
were added)
|
Type
|
TEMPERATURE
|
Details
|
The batch temperature was then raised slowly
|
Type
|
CUSTOM
|
Details
|
the condensation reaction
|
Type
|
CUSTOM
|
Details
|
was removed through the flask overhead system with a nitrogen
|
Type
|
CUSTOM
|
Details
|
sparge
|
Type
|
CUSTOM
|
Details
|
After most of this water was removed (approximately 160° C.), vacuum stripping
|
Type
|
TEMPERATURE
|
Details
|
the flask temperature was raised to 200° C.
|
Type
|
CUSTOM
|
Details
|
the condensation to completion
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCC(C)C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
NCCNCCNCCNCCN
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCC(C)C)(=O)O.NCCNCCNCCNCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17].[NH2:21][CH2:22][CH2:23][NH:24][CH2:25][CH2:26][NH:27][CH2:28][CH2:29][NH:30][CH2:31][CH2:32][NH2:33].O>>[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:17])[CH3:18].[NH2:33][CH2:32][CH2:31][NH:30][CH2:29][CH2:28][NH:27][CH2:26][CH2:25][NH:24][CH2:23][CH2:22][NH2:21].[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:17])[CH3:18].[NH2:33][CH2:32][CH2:31][NH:30][CH2:29][CH2:28][NH:27][CH2:26][CH2:25][NH:24][CH2:23][CH2:22][NH2:21] |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC(C)C)(=O)O
|
Name
|
|
Quantity
|
189 g
|
Type
|
reactant
|
Smiles
|
NCCNCCNCCNCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCNCCNCCNCCN
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC(C)C)(=O)O
|
Name
|
|
Quantity
|
3.125 mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC(C)C)(=O)O
|
Name
|
|
Quantity
|
3 mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC(C)C)(=O)O
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
NCCNCCNCCNCCN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser, a stirring bar
|
Type
|
CUSTOM
|
Details
|
a nitrogen bubbler in order to obtain a level sufficient
|
Type
|
TEMPERATURE
|
Details
|
heat transfer
|
Type
|
ADDITION
|
Details
|
with mixing
|
Type
|
ADDITION
|
Details
|
were added)
|
Type
|
TEMPERATURE
|
Details
|
The batch temperature was then raised slowly
|
Type
|
CUSTOM
|
Details
|
the condensation reaction
|
Type
|
CUSTOM
|
Details
|
was removed through the flask overhead system with a nitrogen
|
Type
|
CUSTOM
|
Details
|
sparge
|
Type
|
CUSTOM
|
Details
|
After most of this water was removed (approximately 160° C.), vacuum stripping
|
Type
|
TEMPERATURE
|
Details
|
the flask temperature was raised to 200° C.
|
Type
|
CUSTOM
|
Details
|
the condensation to completion
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCC(C)C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
NCCNCCNCCNCCN
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCC(C)C)(=O)O.NCCNCCNCCNCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |